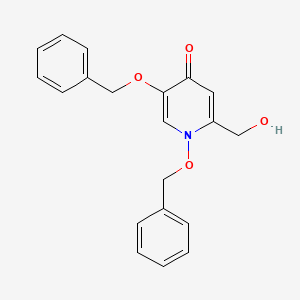

1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one

Description

1,5-Bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one (CAS No. 1380109-74-9) is a pyridinone derivative with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol. This compound features a pyridin-4(1H)-one core substituted with two benzyloxy groups at positions 1 and 5, a hydroxymethyl group at position 2, and a ketone at position 3. It is classified as a research-grade chemical, available as a solution (25 µL, 10 mM) or solid, with a purity >98.00% .

Key physicochemical properties include:

Properties

IUPAC Name |

2-(hydroxymethyl)-1,5-bis(phenylmethoxy)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-13-18-11-19(23)20(24-14-16-7-3-1-4-8-16)12-21(18)25-15-17-9-5-2-6-10-17/h1-12,22H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQOSZRTWCBRCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base.

Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde as the reagent.

Industrial Production Methods

Industrial production of 1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyridinone core can be reduced to a dihydropyridine derivative using reducing agents like sodium borohydride.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 1,5-bis(benzyloxy)-2-carboxypyridin-4(1H)-one.

Reduction: Formation of 1,5-bis(benzyloxy)-2-(hydroxymethyl)dihydropyridine.

Substitution: Formation of derivatives with various functional groups replacing the benzyloxy groups.

Scientific Research Applications

1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituents : All compounds share benzyloxy and hydroxymethyl groups, but en-7 and nitrate ester 12 include additional benzyloxy substitutions, enhancing steric bulk and lipophilicity.

Synthesis Complexity : The target compound is commercially synthesized, while analogs require multi-step routes (e.g., nitrate ester formation, reduction, or benzylation) .

Physicochemical and Functional Differences

- Nitrate ester 12 is likely less stable due to the reactive nitrate group .

- Stability : The target compound requires moisture-free storage, whereas en-7 (alcohol derivative) may oxidize under ambient conditions. Nitrate ester 12 is prone to decomposition under heat or light .

- Applications : While the target is marketed for general research, en-7 and nitrate ester 12 are intermediates in complex organic syntheses (e.g., alkaloid derivatives or glycosidase inhibitors) .

Research Implications

The structural uniqueness of 1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one positions it as a versatile scaffold for drug discovery, particularly in designing metal-binding agents or kinase inhibitors. Its analogs, such as en-7, demonstrate the utility of benzyloxy-rich frameworks in stereoselective syntheses . Future studies should explore:

- Comparative bioactivity profiles (e.g., enzyme inhibition, cytotoxicity).

- Computational modeling of electronic properties relative to pyrrolo-oxazolone derivatives.

- Optimization of synthetic routes for scale-up .

Biological Activity

1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one is a synthetic compound with potential biological activities, including antimicrobial and anticancer properties. Its unique structure, featuring both benzyloxy and hydroxymethyl groups, enhances its reactivity and interaction with biological targets. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse scientific literature.

- Molecular Formula : CHNO

- Molecular Weight : 337.37 g/mol

- CAS Number : 1380109-74-9

Synthesis

The synthesis of 1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one typically involves multi-step organic reactions:

- Formation of the Pyridinone Core : A condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

- Introduction of Benzyloxy Groups : Nucleophilic substitution reactions using benzyl halides in the presence of a base.

- Addition of Hydroxymethyl Group : Hydroxymethylation using formaldehyde as a reagent .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one exhibit significant antimicrobial properties. For instance, derivatives with hydroxymethyl groups have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 50 µg/mL, indicating strong antibacterial activity .

Anticancer Properties

The compound's biological activity has also been explored in the context of cancer treatment. It has been suggested that the presence of hydroxymethyl and benzyloxy groups may contribute to its ability to inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair .

1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. The hydroxymethyl and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step route starting from kojic acid. Key steps include:

- Protection of hydroxyl groups : Benzyl chloride is used to protect the 5-hydroxyl group under basic conditions (e.g., sodium hydride), forming 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one .

- Pyridinone formation : Reaction with aqueous ammonia under reflux facilitates ring transformation via Michael addition and dehydration, yielding 5-benzyloxy-2-(hydroxymethyl)pyridin-4(1H)-one .

- Deprotection : Catalytic hydrogenolysis (e.g., Pd/C, H₂) removes the benzyl group. Yield optimization requires inert atmospheres (N₂/Ar) and controlled pH to prevent side reactions .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure and purity of this compound?

- Characterization methods :

- NMR spectroscopy : ¹H and ¹³C NMR identify tautomeric forms (e.g., hydroxypyridinone vs. catechol-like structures) and confirm substituent positions. For example, the hydroxymethyl group (C2) shows characteristic splitting patterns .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N1–H1A⋯O4 interactions) and confirms planarity of the pyridinone ring .

- Mass spectrometry : High-resolution MS (HRMS-EI) validates molecular weight (e.g., observed m/z 340.1492 vs. calculated 340.1495) .

Advanced Research Questions

Q. How does tautomerism in 1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one influence its metal-chelating properties?

- Mechanistic insight : The hydroxymethyl group stabilizes tautomeric equilibria via intramolecular hydrogen bonding (N1⋯H8). Under acidic conditions, the hydroxypyridinone form dominates, enabling efficient Fe³⁺ chelation (logβ = 22.0). At basic pH, tautomerization to a catechol-like structure enhances binding kinetics .

- Experimental validation : pH-dependent UV-Vis spectroscopy and potentiometric titrations quantify pFe³⁺ values. Comparative studies show superior iron selectivity over Al³⁺, Cu²⁺, and Zn²⁺ due to steric and electronic effects .

Q. What strategies improve regioselectivity during the synthesis of substituted pyridinone derivatives?

- Approaches :

- Protecting group modulation : Benzyl groups prevent undesired oxidation during ammonolysis. Alternative protecting groups (e.g., trityl) may reduce steric hindrance in bulky derivatives .

- Catalytic systems : Eu(fod)₃ in Diels-Alder reactions enhances regioselectivity for fused pyran intermediates (e.g., 49% yield for endo-5a) .

- Temperature control : Low temperatures (–20°C) minimize side reactions during Michael additions .

Q. How do structural modifications (e.g., substituent variation) affect bioavailability and pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.